1-Cyano-7-fluoronaphthalene
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Overview
Description
1-Cyano-7-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-7-fluoronaphthalene can be synthesized through a multi-step process involving the introduction of the cyano and fluorine groups onto the naphthalene ring. One common method involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the cyano group. The fluorine atom can then be introduced using a fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotization and fluorination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-7-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce naphthoquinones .
Scientific Research Applications
1-Cyano-7-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block for the development of pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Cyano-7-fluoronaphthalene involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the cyano group.
1-Cyano-8-fluoronaphthalene: Another isomer with the cyano and fluorine groups in different positions.
Uniqueness: The presence of both groups on the naphthalene ring can lead to distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .
Properties
Molecular Formula |
C11H6FN |
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Molecular Weight |
171.17 g/mol |
IUPAC Name |
7-fluoronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H |
InChI Key |
HJYLJZNRJNAURD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)C#N |
Origin of Product |
United States |
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